molecular formula C18H15N3O2 B10835004 3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile

3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile

Cat. No.: B10835004
M. Wt: 305.3 g/mol
InChI Key: XZWVOUQIYLZUCJ-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety fused with an indoline core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with an indoline precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and indoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce indoline alcohols. Substitution reactions can introduce various functional groups into the quinoline or indoline rings, leading to a diverse array of derivatives.

Scientific Research Applications

3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)ethyl]-4-(4-thiazolyl)-3H-isoindol-1-one
  • 5-Hydroxy-5,6,7,8-tetrahydroquinoline derivatives

Uniqueness

Compared to similar compounds, 3-(5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxoindoline-5-carbonitrile stands out due to its unique combination of the quinoline and indoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

3-(5-hydroxy-5,6,7,8-tetrahydroquinolin-2-yl)-2-oxo-1,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C18H15N3O2/c19-9-10-4-6-14-12(8-10)17(18(23)21-14)15-7-5-11-13(20-15)2-1-3-16(11)22/h4-8,16-17,22H,1-3H2,(H,21,23)

InChI Key

XZWVOUQIYLZUCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)C3C4=C(C=CC(=C4)C#N)NC3=O)O

Origin of Product

United States

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